molecular formula C11H11N3 B13205334 6-(2-Methylpyridin-4-yl)pyridin-2-amine

6-(2-Methylpyridin-4-yl)pyridin-2-amine

Cat. No.: B13205334
M. Wt: 185.22 g/mol
InChI Key: NULODHQQAYGXPB-UHFFFAOYSA-N
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Description

6-(2-Methylpyridin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpyridin-4-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the crystallization of 2-amino-6-methylpyridine from acetone, followed by drying under vacuum at around 45°C. Alternatively, the compound can be kept in contact with sodium hydroxide pellets for three hours, with occasional shaking, followed by decanting and fractional distillation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpyridin-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce halogenated pyridines or alkylated derivatives.

Scientific Research Applications

6-(2-Methylpyridin-4-yl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methylpyridin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit protein kinases or modulate receptor activity, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Methylpyridin-4-yl)pyridin-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

6-(2-Methylpyridin-4-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (nNOS) and other therapeutic applications. This article delves into its biological activity, supported by various research findings and data tables.

Structure and Synthesis

The compound features a pyridine core, which is known for its diverse biological activities. The presence of the 2-methylpyridine moiety enhances its interaction with biological targets, influencing its pharmacological properties. The synthesis of this compound typically involves standard organic chemistry methods, including the use of amines and pyridine derivatives.

Inhibition of Nitric Oxide Synthase

One of the primary areas of research surrounding this compound is its role as an inhibitor of nNOS. Studies have demonstrated that compounds with similar structures exhibit significant inhibitory potency against nNOS:

  • Potency : The compound showed a Ki value of approximately 26 nM against human nNOS, indicating strong binding affinity .
  • Selectivity : It displayed high selectivity over other isoforms, such as endothelial nitric oxide synthase (eNOS), with a selectivity ratio exceeding 2000 .

These characteristics suggest that this compound may be beneficial in treating conditions related to excessive nitric oxide production, such as neurodegenerative diseases.

Antiproliferative Activity

Research has indicated that derivatives of pyridine compounds can exhibit antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : The compound has shown activity against HeLa, A549, and MDA-MB-231 cell lines.
  • IC50 Values : Notably, some derivatives demonstrated IC50 values as low as 0.021 µM, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Interactions : The compound forms hydrogen bonds with critical amino acid residues in the active site of nNOS.
  • Regioselectivity : The specific positioning of substituents on the pyridine ring influences binding affinity and selectivity towards nNOS compared to other isoforms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on nNOS Inhibitors :
    • A series of nNOS inhibitors were evaluated for their potency and selectivity.
    • Compounds similar to this compound were found to be easier to synthesize while maintaining excellent potency and selectivity .
  • Antiproliferative Properties :
    • A comprehensive study assessed various pyridine derivatives for their antiproliferative activity.
    • The results indicated that modifications in the structure significantly affected the IC50 values across different cancer cell lines .

Table 1: Biological Activity Summary of this compound

Activity TypeTargetKi/IC50 ValueSelectivity Ratio
nNOS InhibitionHuman nNOS26 nM>2000 (vs eNOS)
AntiproliferativeHeLa Cell Line0.021 µMNot specified
A549 Cell LineNot specifiedNot specified
MDA-MB-231 Cell LineNot specifiedNot specified

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-(2-methylpyridin-4-yl)pyridin-2-amine

InChI

InChI=1S/C11H11N3/c1-8-7-9(5-6-13-8)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14)

InChI Key

NULODHQQAYGXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CC=C2)N

Origin of Product

United States

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